molecular formula C10H5ClN2OS B1312443 2-Formyl-7-chloroimidazo[2,1-b]benzothiazole

2-Formyl-7-chloroimidazo[2,1-b]benzothiazole

Cat. No. B1312443
M. Wt: 236.68 g/mol
InChI Key: ZGKMEGHDDKHEKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Formyl-7-chloroimidazo[2,1-b]benzothiazole is a useful research compound. Its molecular formula is C10H5ClN2OS and its molecular weight is 236.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Formyl-7-chloroimidazo[2,1-b]benzothiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Formyl-7-chloroimidazo[2,1-b]benzothiazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Formyl-7-chloroimidazo[2,1-b]benzothiazole

Molecular Formula

C10H5ClN2OS

Molecular Weight

236.68 g/mol

IUPAC Name

6-chloroimidazo[2,1-b][1,3]benzothiazole-2-carbaldehyde

InChI

InChI=1S/C10H5ClN2OS/c11-6-1-2-8-9(3-6)15-10-12-7(5-14)4-13(8)10/h1-5H

InChI Key

ZGKMEGHDDKHEKQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)SC3=NC(=CN23)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Formyl-7-chloroimidazo[2,1-b]-benzthiazole was prepared according to the procedure outlined in Example 1, (Step 3). Starting from 7-chloroimidazo[2,1-b]-benzthiazole-2-methanol (4.0 g 16.8 mmol) in methylene chloride/MeOH (300 mL: 50 mL) and active MnO2 (20 g, excess), 2.2 g (55% yield) of the aldehyde derivative was isolated as brown solid. (M+H) 236.
Quantity
4 g
Type
reactant
Reaction Step One
[Compound]
Name
aldehyde
Quantity
2.2 g
Type
reactant
Reaction Step Two
Name
methylene chloride MeOH
Quantity
300 mL
Type
solvent
Reaction Step Three
Name
Quantity
20 g
Type
solvent
Reaction Step Four

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